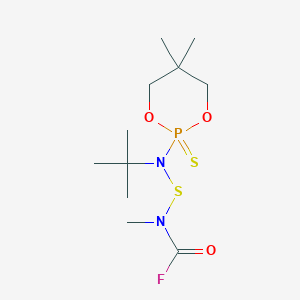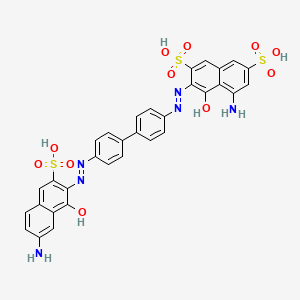
Direct Black BH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Black BH is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These dyes are widely used for their vibrant colors and ability to bind to various substrates, including textiles, paper, and leather. This compound is particularly known for its excellent dyeing properties on cotton fabrics.
Méthodes De Préparation
The synthesis of Direct Black BH involves several key steps, including diazotization, coupling reactions, and reduction
Primary Diazotization Reaction:
p-Nitroaniline is diazotized by adding hydrochloric acid and sodium nitrite at low temperatures (around 10°C). This reaction forms a diazonium salt.Primary Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form an azo compound.
Reduction and Plate Filtration: The azo compound undergoes reduction, followed by filtration to remove impurities.
Secondary Diazotization and Coupling Reactions: The process is repeated to introduce additional azo groups, enhancing the dye’s properties.
Drying and Packaging: The final product is dried, crushed, and packaged for industrial use.
Analyse Des Réactions Chimiques
Direct Black BH undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Direct Black BH has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Mécanisme D'action
The mechanism of action of Direct Black BH involves its ability to bind to substrates through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong and stable coloration. The molecular targets and pathways involved depend on the specific application and substrate being dyed .
Comparaison Avec Des Composés Similaires
Direct Black BH can be compared with other similar azo dyes, such as Direct Black 22 and Direct Black 19. These dyes share similar structures and dyeing properties but may differ in terms of their specific applications and performance characteristics. This compound is unique in its ability to provide deep, rich black coloration with excellent fastness properties .
Similar Compounds
- Direct Black 22
- Direct Black 19
- Direct Blue 1
- Direct Orange 25
These compounds are also used in various dyeing applications and share similar chemical structures with this compound .
Propriétés
Numéro CAS |
25180-19-2 |
|---|---|
Formule moléculaire |
C32H24N6O11S3 |
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
Clé InChI |
JDKKCKKFTIMFFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



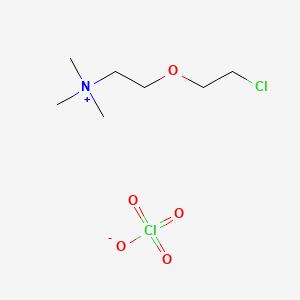
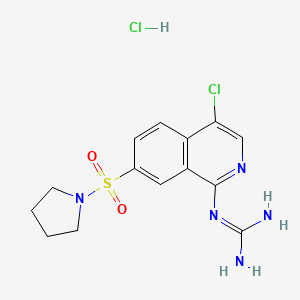

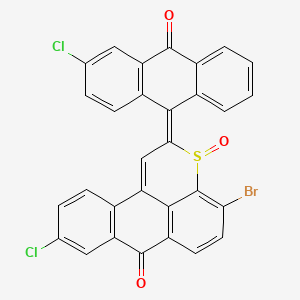
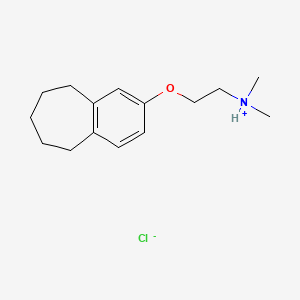
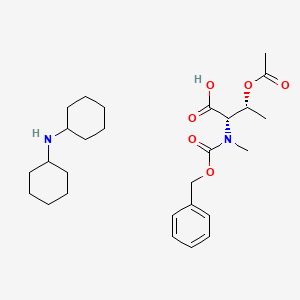


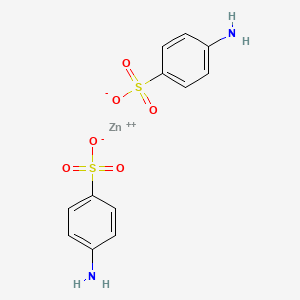
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
